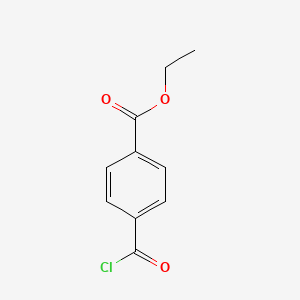

对-乙氧羰基苯甲酰氯

描述

P-Ethoxycarbonylbenzoyl chloride is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality p-Ethoxycarbonylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Ethoxycarbonylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 前向渗透应用

对-乙氧羰基苯甲酰氯已用于聚苯并咪唑 (PBI) 膜的功能化,以增强其亲水性和表面电荷,使其更适用于前向渗透水净化应用。这种改性导致水通量增加和通过膜的氯化钠传输减少 (Flanagan & Escobar, 2013).

2. 光伏器件增强

该化学物质已在有机体异质结光伏器件的生产中与氧化石墨烯相连。这种联系显着提高了这些器件的性能,产生功率转换效率的大幅提高 (Stylianakis 等人,2012).

3. 化学合成

它参与在乙酸酐和碱存在下特定苯并咪唑鎓盐的环化。该过程导致吡唑并[1,5-a]苯并咪唑和 4-氨基吡咯并[1,2-a]苯并咪唑衍生物的形成,表明其在复杂有机合成中的效用 (Kuz’menko 等人,2004).

4. 相转移催化

该化学物质用于在相转移催化条件下对对-氯硝基苯进行乙氧基化。该研究重点介绍了这种亲核取代反应的动力学,这在有机化学中至关重要 (Wang & Prasad, 2010).

5. 电化学和光谱研究

对-乙氧羰基苯甲酰氯已通过实验和理论方法进行表征,包括光谱(FTIR、NMR)和电化学分析。其性质对于理解其在各种化学过程中的相互作用至关重要 (Çakır 等人,2014).

6. 有机化学中的电合成

该化学物质用于 2,6-二甲基-4-芳基吡啶-3,5-二腈的配对电合成,该过程在有机电合成的领域至关重要 (Batanero 等人,2002).

安全和危害

While specific safety data for p-Ethoxycarbonylbenzoyl chloride is not available, it’s important to handle all chemical compounds with care. Safety data sheets for similar compounds suggest potential hazards including skin and eye irritation, respiratory irritation, and toxicity if swallowed or inhaled .

作用机制

Target of Action

Ethyl 4-(carbonochloridoyl)benzoate, also known as p-Ethoxycarbonylbenzoyl chloride or ethyl 4-(chlorocarbonyl)benzoate, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.

Mode of Action

The compound acts as a local anesthetic by binding to the receptor of the sodium ion (Na+) channel on the nerve membrane . This binding reduces the passage of Na+ through the ion channel, thereby blocking the conduction of nerve impulses . This blockage results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .

Biochemical Pathways

By blocking these channels, the compound prevents the depolarization of the nerve cell membrane, inhibiting the propagation of the nerve impulse .

Pharmacokinetics

As a local anesthetic, it is likely to have a localized effect at the site of application, with minimal systemic absorption .

Result of Action

The primary result of the action of ethyl 4-(carbonochloridoyl)benzoate is the temporary loss of sensation in the area where it is applied. This is achieved by blocking the conduction of nerve impulses, which leads to a lack of sensation, thereby facilitating local surgeries and treatments without causing pain to the patient .

属性

IUPAC Name |

ethyl 4-carbonochloridoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYHUEAWYYJRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483712 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27111-45-1 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。